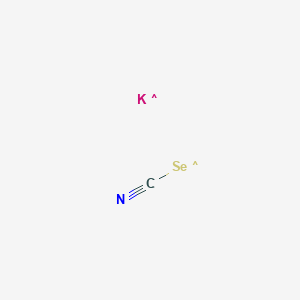
CID 45051696
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium selenocyanate is an inorganic compound with the formula KSeCN. It is a hygroscopic white solid that is highly soluble in water. This compound decomposes in air to form red selenium and potassium cyanide. It has been characterized by X-ray crystallography, confirming its structure as a salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium selenocyanate is typically synthesized by reacting molten potassium cyanide with elemental selenium. This reaction can also be carried out in hot water or ethanol . The general reaction is: [ \text{Se} + \text{KCN} \rightarrow \text{KSeCN} ]
Industrial Production Methods: In industrial settings, potassium selenocyanate is produced by treating elemental selenium with potassium cyanide. The compound is commercially available and is often used as a reagent in various chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Potassium selenocyanate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to selenium and cyanate by bis(trifluoroacetoxy)iodobenzene.
Substitution: Organic selenocyanates are often prepared by treating potassium selenocyanate with alkyl halides or aryl diazonium salts.
Common Reagents and Conditions:
Oxidation: Bis(trifluoroacetoxy)iodobenzene is a common oxidizing agent.
Substitution: Alkyl halides and aryl diazonium salts are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Selenium and cyanate.
Substitution: Organic selenocyanates, which can further react to form selenides, diselenides, and other selenium-containing compounds.
Scientific Research Applications
Potassium selenocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium selenocyanate involves its ability to act as a selenium donor in various chemical reactions. In biological systems, selenocyanate-containing compounds can affect different cellular and metabolic targets. For example, they can modulate redox processes and influence the activity of selenoproteins involved in eliminating reactive oxygen species .
Comparison with Similar Compounds
Potassium thiocyanate (KSCN): Similar to potassium selenocyanate, potassium thiocyanate is also a hygroscopic crystalline solid. it contains sulfur instead of selenium.
Potassium tellurocyanate (KTeCN): This compound is less stable than potassium selenocyanate and is typically prepared in situ due to its instability.
Uniqueness: Potassium selenocyanate is unique due to its selenium content, which imparts distinct chemical and biological properties. Its ability to form various selenium-containing compounds makes it valuable in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
CKNSe |
|---|---|
Molecular Weight |
144.09 g/mol |
InChI |
InChI=1S/CNSe.K/c2-1-3; |
InChI Key |
PUHAXQOWBZSEPM-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[Se].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















